2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Overview
Description
CGS14824A, also known as benazepril hydrochloride, is a non-peptide angiotensin-converting enzyme (ACE) inhibitor. It is primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure. By inhibiting the ACE enzyme, CGS14824A prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure .
Preparation Methods
The synthesis of CGS14824A involves several steps:
Starting Material: The reaction begins with 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Chlorination: This compound is treated with phosphorus pentachloride (PCl5) in hot xylene to produce 3,3-dichloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Reduction: The dichloro compound is then reduced with hydrogen over palladium on carbon (Pd/C) in acetic acid to yield 3-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Azidation: This intermediate is treated with sodium azide in dimethyl sulfoxide (DMSO) to form 3-azido-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Condensation: The azido compound is condensed with benzyl bromoacetate using sodium hydride (NaH) in dimethylformamide (DMF) to produce 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Hydrogenation: This compound is then hydrogenated with Raney nickel in ethanol-water to yield 3-amino-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Chemical Reactions Analysis
CGS14824A undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group in CGS14824A can be hydrolyzed to form the corresponding carboxylic acid
Scientific Research Applications
CGS14824A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of ACE inhibitors and their mechanisms.
Biology: The compound is used to study the effects of ACE inhibition on various biological processes, including blood pressure regulation and cardiac function.
Medicine: CGS14824A is used in preclinical and clinical studies to evaluate its efficacy and safety in treating hypertension, heart failure, and renal diseases.
Industry: The compound is used in the development of new ACE inhibitors and other cardiovascular drugs
Mechanism of Action
CGS14824A exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, CGS14824A reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart. The compound also increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
CGS14824A is compared with other ACE inhibitors such as:
Captopril: The first ACE inhibitor developed, known for its sulfhydryl group, which can cause skin rashes and taste disturbances.
Enalapril: A prodrug that is converted to its active form enalaprilat in the liver. It has a longer duration of action compared to captopril.
Lisinopril: A lysine derivative of enalaprilat, known for its high potency and long half-life.
Ramipril: Another prodrug that is converted to ramiprilat, known for its cardioprotective effects
CGS14824A is unique due to its specific chemical structure, which provides a balance between efficacy and safety, with fewer side effects compared to some other ACE inhibitors.
Properties
Molecular Formula |
C24H28N2O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |
InChI Key |
XPCFTKFZXHTYIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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